molecular formula C10H14ClN B6259577 N-methyl-2-phenylcyclopropan-1-amine hydrochloride, Mixture of diastereomers CAS No. 90874-45-6

N-methyl-2-phenylcyclopropan-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6259577
CAS No.: 90874-45-6
M. Wt: 183.7
InChI Key:
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Description

N-methyl-2-phenylcyclopropan-1-amine hydrochloride, mixture of diastereomers, is a chemical compound known for its potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with a phenyl group and a methylamine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-phenylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the methylamine group. One common method involves the reaction of styrene with diazomethane to form the cyclopropane ring, followed by the addition of methylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the cyclopropanation process.

Industrial Production Methods

In an industrial setting, the production of N-methyl-2-phenylcyclopropan-1-amine hydrochloride may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-phenylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-methyl-2-phenylcyclopropan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as antidepressant and anxiolytic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-2-phenylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The cyclopropane ring and phenyl group contribute to its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-phenylcyclopropan-1-amine hydrochloride
  • Tranylcypromine
  • Phenylcyclopropane derivatives

Uniqueness

N-methyl-2-phenylcyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for research and development.

Properties

CAS No.

90874-45-6

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

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